molecular formula C9H9Cl2N B2654869 5,8-Dichloro-1,2,3,4-tetrahydroquinoline CAS No. 1019385-18-2

5,8-Dichloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2654869
CAS No.: 1019385-18-2
M. Wt: 202.08
InChI Key: RPFUXGKYUJDRIK-UHFFFAOYSA-N
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Description

5,8-Dichloro-1,2,3,4-tetrahydroquinoline (CAS 1019385-18-2) is a synthetic organic compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol . This compound belongs to the 1,2,3,4-tetrahydroquinoline class, a privileged scaffold in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules . The tetrahydroquinoline core is a common structural motif found in a myriad of pharmacologically relevant therapeutic agents . Researchers value this heterocyclic system for its versatility and significant biological activities. Derivatives of 1,2,3,4-tetrahydroquinoline have been demonstrated to possess a wide range of pharmacological properties, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, antioxidant, adrenergic, anti-HIV, and anti-Alzheimer activities . For instance, various synthetic tetrahydroquinoline derivatives have been investigated as potent aromatase enzyme inhibitors for estrogen-dependent breast cancer , as alpha-2 adrenergic receptor inhibitors , and as inhibitors of enzymes like dihydrofolate reductase (DHFR) and protein farnesyltransferase . The specific 5,8-dichloro substitution pattern on the tetrahydroquinoline ring system makes this compound a valuable chemical intermediate and a key starting material for researchers. It is used in the design and synthesis of more complex molecules for screening in biological assays and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dichloro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUXGKYUJDRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 1,2,3,4-Tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5,8-Dichloro-1,2,3,4-tetrahydroquinoline has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways. Research has demonstrated its potential to induce apoptosis in certain cancer cell lines .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .
  • Enzyme Inhibition : It has been identified as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), which could have implications for treating conditions related to catecholamine dysregulation .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its unique structural features that allow for various functional group modifications.
  • Heterocyclic Chemistry : The compound's structure makes it a valuable building block in the synthesis of heterocyclic compounds which are prevalent in pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Study on Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Antimicrobial Efficacy Assessment

Research conducted on various bacterial strains revealed that this compound displayed potent antimicrobial activity comparable to established antibiotics. This study suggests its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of tetrahydroquinolines are heavily influenced by substituent type, number, and position. Below is a comparative analysis with key analogues:

Compound Name Substituents Key Features Reference
5,8-Dichloro-1,2,3,4-tetrahydroquinoline Cl at C5 and C8 Enhanced lipophilicity; potential for halogen-bonding interactions.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Cl at C7 and C8 (isoquinoline) Alpha 2-adrenoceptor antagonist activity; used in neurological studies.
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline CH3 at C2, OH at C5 Analgesic activity (1/8 potency of morphine); hydrophilic due to hydroxyl.
5-Hydroxy-7-methoxy-3,4-diphenyl-1,2,3,4-tetrahydroquinoline OH at C5, OCH3 at C7, Ph at C3/C4 Anticancer activity; steric hindrance from diphenyl groups.
5,7-Dimethoxy-3-phenyl-4-(p-tolyl)-1,2,3,4-tetrahydroquinoline OCH3 at C5/C7, Ph and p-tolyl at C3/C4 High synthetic yield (72%); methoxy groups enhance electron density.

Key Observations :

  • Halogen vs. Oxygenated Substituents : Chlorine substituents (e.g., 5,8-dichloro) increase lipophilicity and metabolic stability compared to hydroxyl or methoxy groups, which improve water solubility but may reduce membrane permeability .
  • Positional Effects : The 5,8-dichloro configuration avoids steric clashes seen in 3,4-diaryl derivatives (e.g., 5-hydroxy-7-methoxy-3,4-diphenyl), enabling better target engagement in planar binding pockets .

Challenges :

  • Dichloro derivatives require precise halogenation conditions to avoid over-substitution .
  • Diaryl-substituted compounds face low yields due to steric hindrance during cyclization .

Pharmacological Activity

Compound Biological Activity Mechanism/Application Reference
This compound Antimicrobial, potential anticancer Halogen substituents may disrupt microbial membranes or DNA.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Alpha 2-adrenoceptor antagonism Blocks clonidine binding in rat cerebral cortex.
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline Analgesic Opioid receptor modulation (weak affinity).
5-Hydroxy-7-methoxy-3,4-diphenyl-1,2,3,4-tetrahydroquinoline Anticancer Induces apoptosis in cancer cell lines (IC50: 2–5 μM).

Activity Trends :

  • Dichloro derivatives exhibit broader antimicrobial activity due to halogen-induced membrane disruption .
  • Diaryl-substituted compounds show superior anticancer potency, likely via kinase inhibition or DNA intercalation .

Physical and Analytical Data

Property 5,8-Dichloro-1,2,3,4-THQ 5-Hydroxy-7-methoxy-3,4-diphenyl-THQ
Melting Point Not reported 198–200°C
Molecular Formula C9H9Cl2N C22H22NO2
UV λmax (nm) ~280 (Cl absorption) 265 (aryl conjugation)
IR Peaks C-Cl stretch (750 cm⁻¹) O-H stretch (3400 cm⁻¹)

Stability and Reactivity

  • Oxidation Sensitivity: Tetrahydroquinolines are prone to oxidation; 1,2,3,4-tetrahydroquinoline oxidizes to quinoline under CuCl2/O2 (41% yield) . Chlorine substituents may slow oxidation by deactivating the ring.
  • Thermal Stability : Methoxy and hydroxyl groups reduce thermal stability compared to halogenated derivatives .

Biological Activity

5,8-Dichloro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure characterized by the presence of two chlorine atoms at the 5 and 8 positions of the quinoline ring. Its molecular formula is C9H8Cl2NC_9H_8Cl_2N with a molecular weight of approximately 215.07 g/mol. This structural configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Notably:

  • Enzyme Inhibition : The compound has been identified as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme critical for catecholamine metabolism. Research indicates that it exhibits an IC₅₀ value in the low nanomolar range (as low as 3 nM), indicating strong binding affinity to the enzyme .
  • Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter systems by modulating adrenergic receptors and catecholamine signaling pathways. This modulation can have implications for treating neurological disorders .

Biological Activity and Pharmacological Applications

This compound has shown promise in various pharmacological applications:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antitumor effects. For instance, compounds derived from this structure have shown IC₅₀ values lower than those of established chemotherapeutics like Doxorubicin .
  • Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated against various cell lines. Preliminary findings indicate low toxicity levels in mammalian cells while maintaining effective biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaNotable Features
7,8-Dichloro-1,2,3,4-tetrahydroquinolineC₉H₈Cl₂NPotent reversible inhibitor of PNMT
5-Chloro-1,2,3,4-tetrahydroquinolineC₉H₈ClNLacks one chlorine atom; studied for similar effects
6-Bromo-1,2,3,4-tetrahydroquinolineC₉H₈BrNBromine substitution; varied reactivity profiles

This table highlights how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Study on Antitumor Activity

A study conducted on novel tetrahydroquinoline derivatives revealed that several compounds exhibited potent antitumor activity with IC₅₀ values ranging from 2.5 to 12.5 µg/mL. These compounds demonstrated efficacy superior to Doxorubicin in specific cancer models .

Neurotransmitter Interaction Study

Research focused on the interaction of this compound with adrenergic receptors indicated that it can effectively modulate catecholamine signaling pathways. This modulation suggests potential applications in treating conditions like anxiety and depression .

Q & A

Q. What are the most efficient synthetic routes for preparing 5,8-dichloro-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis of substituted tetrahydroquinolines often involves regioselective cyclization or catalytic intramolecular reactions. For example, bifunctional derivatives can be synthesized via intramolecular cyclization of intermediates like N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene, where aliphatic side chains undergo electrophilic attack to form fused tetrahydroquinoline rings . Green methods using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts have also been developed, offering high yields (>90%) and reusability (5 cycles with minimal activity loss) .

Q. How can green chemistry principles be applied to synthesize 1,2,3,4-tetrahydroquinoline derivatives?

A sustainable approach involves replacing toxic metal catalysts with acidic ionic liquids . For instance, 2-(phenylamino)ethanol reacts with unsaturated ketones in the presence of [NMPH]H₂PO₄ to yield N-hydroxyethyl-substituted derivatives. This method avoids hazardous reagents, achieves near-quantitative conversions, and aligns with green chemistry metrics (low E-factor, high atom economy) .

Q. What analytical techniques are critical for characterizing this compound isomers?

  • NMR spectroscopy : Distinguishes cis/trans isomers via coupling constants and NOE correlations.
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
  • GC-MS/HPLC : Monitors reaction progress and purity, especially for chlorinated byproducts .

Advanced Research Questions

Q. How do catalyst design and reaction conditions influence the dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline?

The Fe-ISAS/CN catalyst (atomically dispersed Fe on N-doped carbon) achieves 100% conversion and selectivity in dehydrogenation to quinoline under mild conditions. Key factors include:

  • Atomic dispersion of Fe : Enhances active site accessibility.
  • Recycling stability : Retains 82% conversion after 5 cycles (vs. 30% for Fe nanoparticle catalysts) .
  • Temperature optimization : Reactions typically proceed at 80–100°C with inert gas purging to prevent oxidation .

Q. What strategies address contradictions in regioselectivity during tetrahydroquinoline synthesis?

Regioselectivity challenges arise in cyclization steps (e.g., competing o-/p-attack on aromatic rings). Solutions include:

  • Substituent engineering : Electron-withdrawing groups (e.g., Cl at C5/C8) direct cyclization via steric and electronic effects .
  • Computational modeling : DFT studies predict transition-state energies to optimize reaction pathways .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor intramolecular over intermolecular pathways .

Q. How can isomer separation be improved for cis/trans-5,8-dichloro-1,2,3,4-tetrahydroquinoline mixtures?

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Rh(I)-DuPHOS complexes achieves enantiomeric excess >95% .
  • Crystallization-induced diastereomer separation : Diastereomeric salt formation with tartaric acid derivatives .

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